molecular formula C17H21N3O4S B6424902 N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-1-methanesulfonylpiperidine-4-carboxamide CAS No. 2034464-43-0

N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-1-methanesulfonylpiperidine-4-carboxamide

Cat. No.: B6424902
CAS No.: 2034464-43-0
M. Wt: 363.4 g/mol
InChI Key: HJTDDSIJIDAQHR-UHFFFAOYSA-N
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Description

N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-1-methanesulfonylpiperidine-4-carboxamide is a synthetic small molecule featuring a hybrid heterocyclic scaffold. Its structure combines a pyridine ring substituted with a furan-3-yl group, a methyl linker, and a piperidine-4-carboxamide moiety modified with a methanesulfonyl group.

Properties

IUPAC Name

N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c1-25(22,23)20-7-4-14(5-8-20)17(21)19-11-13-2-3-16(18-10-13)15-6-9-24-12-15/h2-3,6,9-10,12,14H,4-5,7-8,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJTDDSIJIDAQHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=CN=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-1-methanesulfonylpiperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the individual ring systems. The furan and pyridine rings are synthesized separately and then coupled together using a palladium-catalyzed cross-coupling reaction. The piperidine ring is introduced through a nucleophilic substitution reaction, followed by the addition of the methanesulfonyl group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pressure, and concentration of reagents. The use of high-performance liquid chromatography (HPLC) is common to purify the final product and ensure its quality.

Chemical Reactions Analysis

Types of Reactions

N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-1-methanesulfonylpiperidine-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The methanesulfonyl group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols are used under basic conditions to substitute the methanesulfonyl group.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-1-methanesulfonylpiperidine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-1-methanesulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Substituent(s) Molecular Weight (g/mol) Notable Features
Target Compound Pyridine + piperidine Furan-3-yl, methanesulfonyl ~395.4* Lipophilic furan; sulfonamide stabilizes
9a () Pyridine + piperazine Trifluoromethylbenzoyl, acetamide ~600.5 High polarity (CF3); acetamide linker
9g () Pyridine + piperazine Trifluoromethylbenzoyl, methanesulfonamide ~634.5 Methanesulfonamide enhances stability

*Calculated based on formula.

Furopyridine Derivatives from MedChemComm (–3)

Compounds like 5-(3-(bicyclo[1.1.1]pentan-1-ylcarbamoyl)phenyl)-6-chloro-2-(4-fluorophenyl)-N-methylfuro[2,3-b]pyridine-3-carboxamide () share the furopyridine scaffold but differ in substitution patterns:

  • Furan position: The target compound’s furan is at the pyridine’s 6-position, whereas MedChemComm derivatives fuse furan with pyridine (furo[2,3-b]pyridine).
  • Substituents : MedChemComm compounds feature bulky groups (e.g., bicyclopentane, tert-butyl) that likely enhance steric hindrance and lipophilicity compared to the target’s methanesulfonyl-piperidine.

Table 2: Functional Group Impact on Properties

Compound Type Functional Group Effect on Properties
Target Compound Methanesulfonyl-piperidine Moderate solubility (polar sulfonyl); rigid piperidine conformation
Analogs Piperazine-benzoyl High polarity (amide/CF3); flexible piperazine linker
MedChemComm Derivatives Bulky carbamoyl (e.g., bicyclo) Increased lipophilicity; potential for enhanced membrane permeability

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods in , employing palladium-catalyzed cross-coupling for pyridine-furan assembly and sulfonylation steps.
  • Biological Relevance : While biological data for the target compound are unavailable, structurally related compounds in –3 show activity in kinase or GPCR assays, suggesting the furan-pyridine core may serve as a privileged scaffold.
  • Optimization Potential: Replacing the target’s methanesulfonyl group with trifluoromethylbenzoyl (as in 9a) could improve target affinity, while incorporating bicyclo substituents () might enhance blood-brain barrier penetration.

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